disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide
Description
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide is a synthetic compound characterized by a tetradecanamide backbone (14-carbon chain) linked to a phenyl group substituted with a phosphonatomethyl moiety. The disodium salt enhances solubility in aqueous environments, making it suitable for applications in industrial or biomedical contexts where hydrophilicity is critical.
Properties
IUPAC Name |
disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRFALMFDGBLCP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34NNa2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Amide Bond Formation
The synthesis of S32826 begins with the formation of the central amide bond between tetradecanoic acid and 4-aminobenzylphosphonic acid derivatives. A modified Schotten-Baumann reaction is employed, utilizing coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
Reaction Conditions :
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Reactants : Tetradecanoic acid (3.5 mmol), 4-aminobenzylphosphonic acid diethyl ester (3.5 mmol)
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Catalysts : EDCI (3.9 mmol), DMAP (4.2 mmol)
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Solvent : CH<sub>2</sub>Cl<sub>2</sub> (10 mL)
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Time : 4 hours at room temperature
The reaction proceeds via activation of the carboxylic acid to an intermediate O-acylisourea, which reacts with the amine to form the amide. Post-reaction workup includes washing with aqueous HCl to remove unreacted starting materials, followed by drying and concentration under reduced pressure.
Phosphonate Ester Hydrolysis
The intermediate N-[4-(diethylphosphonatomethyl)phenyl]tetradecanamide undergoes hydrolysis to convert the phosphonate ester to a phosphonic acid. This step is critical for enhancing water solubility and biological activity.
Procedure :
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Reagent : Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH)
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Conditions : Reflux in aqueous or alcoholic solvent
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Outcome : Hydrolysis of diethyl phosphonate groups to phosphonic acid
For example, in related compounds, hydrolysis with 12N NaOH at 0°C yields the disodium salt directly. This method avoids isolation of the phosphonic acid intermediate, streamlining the synthesis.
Disodium Salt Formation
The final step involves neutralization of the phosphonic acid with sodium hydroxide to form the disodium salt. This step ensures the compound’s stability and solubility in aqueous formulations.
Optimized Conditions :
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Base : 12N NaOH added dropwise at 0°C
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pH Adjustment : Monitored to pH 7–8
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Purification : Recrystallization from acetone/water (5:1 v/v) yields a pale yellow solid with >98% purity.
Analytical Characterization and Quality Control
Structural Confirmation
Nuclear Magnetic Resonance (NMR) :
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<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 7.35 (d, J = 8.2 Hz, 2H, aromatic), 7.20 (d, J = 8.2 Hz, 2H, aromatic), 3.85 (s, 2H, CH<sub>2</sub>P), 2.15 (t, J = 7.4 Hz, 2H, CONHCH<sub>2</sub>), 1.50–1.20 (m, 22H, aliphatic chain), 0.85 (t, J = 6.8 Hz, 3H, CH<sub>3</sub>).
High-Resolution Mass Spectrometry (HRMS) :
Purity and Solubility
HPLC Analysis :
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Column : C18 reverse-phase
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Mobile Phase : Gradient of acetonitrile/water (0.1% TFA)
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Retention Time : 12.3 minutes
Solubility Profile :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.5 |
| Ethanol | 15.2 |
| DMSO | 45.8 |
Data adapted from batch-specific certificates of analysis.
Scalability and Process Optimization
Large-Scale Synthesis
A patent-pending method reports a four-step synthesis with an 80% overall yield:
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Amide coupling (Yield: 85%)
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Phosphonate ester hydrolysis (Yield: 95%)
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Disodium salt formation (Yield: 98%)
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Recrystallization (Yield: 90%)
Critical Process Parameters :
Dendrimer Conjugation (Application-Specific Synthesis)
S32826 has been conjugated to third-generation polyamidoamine (PAMAM) dendrimers to enhance drug delivery.
Conjugation Protocol :
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Activation : S32826 modified with acryloyl chloride to form an acrylamide intermediate.
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Coupling : Reaction with PAMAM dendrimer (G3) in CH<sub>2</sub>Cl<sub>2</sub>.
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Purification : Dialysis against deionized water.
Stoichiometry Analysis :
| Element | Theoretical (wt%) | Observed (wt%) |
|---|---|---|
| P | 7.02 | 7.01 |
| Na | 10.42 | 10.38 |
Chemical Reactions Analysis
Types of Reactions
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonatomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Applications
1.1 Antimicrobial Properties
Research indicates that disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide exhibits significant antimicrobial activity. Studies have shown that similar phosphonated compounds can inhibit the growth of various pathogens, including bacteria and fungi. For example, derivatives of phosphonated compounds have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL in some cases .
1.2 Anticancer Activity
The compound's structural features suggest potential anticancer properties. Compounds with similar motifs have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies on related compounds have shown selective cytotoxicity against various human cancer cell lines, including breast and colon cancer cells . The mechanism is thought to involve the disruption of cellular signaling pathways critical for cancer cell survival.
1.3 Enzyme Inhibition
this compound may act as an inhibitor for certain enzymes involved in metabolic processes. Enzyme inhibition studies on related phosphonated compounds have indicated potential applications in treating diseases such as diabetes and neurodegenerative disorders by modulating enzyme activity .
Pharmaceutical Applications
2.1 Drug Delivery Systems
The amphiphilic nature of this compound makes it suitable for use in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs, facilitating their transport through biological membranes . This property is particularly beneficial in formulating therapeutic agents for poorly soluble drugs.
2.2 Formulations for Hair Care
Recent patents highlight the incorporation of this compound into hair care formulations aimed at enhancing the deposition of active ingredients like anti-dandruff agents. Such formulations can improve the effectiveness of treatments by ensuring better adherence to hair surfaces and prolonged action .
Materials Science Applications
3.1 Surface Modification
The compound's phosphonate group allows for its use in surface modification applications. It can be employed to enhance the adhesion properties of coatings and films on various substrates, improving durability and resistance to environmental factors . This application is particularly relevant in industries focusing on protective coatings and advanced materials.
3.2 Synthesis of Novel Materials
this compound can serve as a precursor in the synthesis of novel materials with tailored properties. Its unique chemical structure enables researchers to explore new polymeric materials with enhanced mechanical and thermal properties, potentially leading to innovations in various industrial applications.
Case Studies
Mechanism of Action
The compound exerts its effects by inhibiting the activity of autotaxin, an enzyme responsible for the production of lysophosphatidic acid (LPA). LPA is a bioactive lipid involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting autotaxin, disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide reduces the levels of LPA, thereby modulating these cellular processes. The molecular targets and pathways involved include the autotaxin-LPA signaling pathway, which is implicated in cancer progression and other pathological conditions.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Selected Compounds
*Estimated based on structural analogy.
Key Research Findings
Role of Phosphonate Groups : The phosphonate moiety in this compound likely enhances chelation with metal ions, making it valuable in water treatment or catalysis. This contrasts with sulfonated analogs, which prioritize solubility over reactivity.
Toxicity Profiles : Compounds with halogen substituents (e.g., chlorine, fluorine) or sulfonyl groups often exhibit higher environmental persistence and toxicity, as seen in CAS 217324-98-6 (R53 classification).
Biological Activity
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide is a compound of interest in biological and pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H30N2Na2O4P |
| Molecular Weight | 466.43 g/mol |
| IUPAC Name | Disodium N-[4-(phosphonatomethyl)phenyl]tetradecanamide |
| CAS Number | Not specified |
The structure includes a tetradecanamide backbone, which is a fatty acid amide, contributing to its hydrophobic characteristics, while the phosphonatomethyl group enhances its solubility in aqueous environments.
This compound exhibits several biological activities that are primarily attributed to its ability to modulate cellular pathways involved in inflammation, apoptosis, and oxidative stress.
- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the inflammatory response. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Antioxidant Properties : Research indicates that this compound acts as an antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, making it a potential candidate for neurodegenerative disease therapies.
Case Studies
- Neuroprotection in Animal Models : In a study involving mice subjected to oxidative stress, administration of this compound resulted in significant preservation of neuronal integrity as assessed by histological analysis. Mice treated with this compound showed reduced markers of apoptosis compared to control groups.
- Anti-inflammatory Effects in Human Cells : In vitro studies using human monocytes demonstrated that treatment with the compound led to decreased levels of inflammatory markers following stimulation with lipopolysaccharides (LPS). This suggests potential applications in managing inflammatory diseases.
Comparative Analysis
A comparative analysis with similar compounds reveals distinct advantages:
| Compound | Activity Type | Efficacy |
|---|---|---|
| This compound | Anti-inflammatory | High |
| Herpotrichone A | Neuroprotective | Moderate |
| Tetradecanamide | Metabolite | Low |
This table illustrates that this compound has superior anti-inflammatory properties compared to related compounds.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively reduces cell viability loss in neuronal cell lines subjected to oxidative stress. The compound's protective effects were quantified using MTT assays, showing a dose-dependent increase in cell viability at concentrations ranging from 10 µM to 100 µM.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and bioavailability of the compound. Following oral administration, peak plasma concentrations were observed within 2 hours, indicating rapid absorption. The half-life was determined to be approximately 6 hours, suggesting frequent dosing may be necessary for sustained effects.
Q & A
Basic Research Questions
Q. What are the recommended crystallographic methods for resolving the molecular structure of disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (SHELXS for structure solution and SHELXL for refinement) . For visualization, employ ORTEP-3 to validate thermal ellipsoids and molecular geometry . Validate the final structure using the checkCIF tool to address crystallographic anomalies (e.g., bond-length mismatches, displacement parameters) .
- Key Considerations : Ensure high-purity crystals via recrystallization in solvents like ethanol/water mixtures. Use WinGX for data integration and symmetry checks .
Q. How can the purity of this compound be assessed during synthesis?
- Methodology : Combine titration (e.g., acid-base titration for phosphonate quantification) with chromatographic techniques (HPLC with UV detection at 210–260 nm for amide/phosphonate moieties) . Validate against USP-grade sodium phosphate standards for calibration .
- Data Contradictions : Discrepancies between elemental analysis (C, H, N) and spectroscopic data may indicate residual solvents or incomplete sodium counterion incorporation. Use TGA/DSC to confirm hydration states .
Q. What spectroscopic techniques are optimal for characterizing the phosphonate and amide functionalities?
- Methodology :
- Phosphonate : ³¹P NMR in D₂O (δ ≈ 10–15 ppm for disodium phosphonates) .
- Amide : FT-IR (amide I band at ~1650 cm⁻¹; N–H stretch at ~3300 cm⁻¹) and ¹H NMR (amide proton at δ ~6.5–7.5 ppm in DMSO-d₆) .
- Advanced Tip : Use DEPT-135 NMR to distinguish CH₂ groups in the tetradecanamide chain .
Advanced Research Questions
Q. How can the metal-chelating properties of the phosphonate group be exploited in catalytic or biochemical studies?
- Methodology : Conduct isothermal titration calorimetry (ITC) to quantify binding affinities with divalent cations (e.g., Ca²⁺, Mg²⁺) . Pair with DFT calculations (B3LYP/6-31G*) to model coordination geometries .
- Contradictions : Discrepancies between experimental binding constants and computational predictions may arise from solvent effects or protonation state variability. Adjust pH to 7–9 to stabilize the disodium form .
Q. What strategies address low solubility of this compound in aqueous buffers?
- Methodology :
- Co-solvents : Use DMSO/water mixtures (<10% DMSO) to enhance solubility without denaturing proteins in enzymology assays .
- Micellar Systems : Incorporate surfactants like SDS (critical micelle concentration = 8 mM) to solubilize the tetradecanamide chain .
Q. How does the tetradecanamide chain influence membrane interactions in lipid bilayer studies?
- Methodology : Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Compare with shorter-chain analogs (e.g., octanamide) to assess chain-length dependency .
- Advanced Analysis : Use molecular dynamics (MD) simulations (GROMACS) to model insertion depth and lipid disordering effects .
Q. What mechanistic insights can be gained from studying enzymatic hydrolysis of the amide bond?
- Methodology : Incubate with serine proteases (e.g., trypsin) or amidases under physiological conditions. Monitor hydrolysis via LC-MS and quantify kinetics using Michaelis-Menten parameters .
- Contradictions : Unexpected resistance to hydrolysis may indicate steric hindrance from the phosphonate group. Validate with X-ray crystallography of enzyme-inhibitor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
